molecular formula C13H15N3 B11455446 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B11455446
M. Wt: 213.28 g/mol
InChI Key: VDUOVBVLPCYKNE-UHFFFAOYSA-N
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Description

5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a pyrrolidinyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenyl-substituted imidazole and a pyrrolidine derivative can be catalyzed by acids or bases to form the desired compound. The reaction conditions often involve moderate temperatures and solvents like toluene or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Halogens, acids, bases; conditionsvarying depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted imidazoles with different functional groups.

Scientific Research Applications

5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-(pyrrolidin-2-yl)thiazole: Similar structure but contains a thiazole ring instead of an imidazole ring.

    5-Phenyl-2-(pyrrolidin-2-yl)oxazole: Contains an oxazole ring instead of an imidazole ring.

    2-Phenylimidazole: Lacks the pyrrolidinyl group but contains a phenyl group attached to the imidazole ring.

Uniqueness

5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the presence of both phenyl and pyrrolidinyl groups attached to the imidazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-phenyl-2-pyrrolidin-2-yl-1H-imidazole

InChI

InChI=1S/C13H15N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16)

InChI Key

VDUOVBVLPCYKNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3

Origin of Product

United States

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